An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
Foreword: The Imperative of Structural Certainty
Chapter 1: Foundational Analysis - The Molecular Blueprint
Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and its precise mass. These initial steps provide the foundational constraints for all subsequent spectroscopic puzzles. The target molecule has a proposed molecular formula of C₁₃H₁₄N₂O₂ and a corresponding molecular weight of approximately 230.27 g/mol .[3]
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected over standard-resolution MS to obtain the molecule's exact mass. This high degree of accuracy allows for the confident determination of the molecular formula, drastically narrowing down potential structures and immediately flagging impurities or unexpected reaction products. For a polar molecule with acidic and basic centers, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Expected Data & Interpretation: Using ESI in positive ion mode, we anticipate the detection of the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Ion | [M+H]⁺ | Protonation of the basic piperidine nitrogen is highly favorable in the ESI process. |
| Theoretical m/z | 231.1128 | Calculated for C₁₃H₁₅N₂O₂⁺. |
| Observed m/z | Within 5 ppm of theoretical | A match within this tolerance confirms the molecular formula C₁₃H₁₄N₂O₂. |
Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns, providing initial structural clues. Key expected fragments include losses corresponding to the carboxylic acid group (-45 Da for COOH) and cleavages of the piperidine ring, a common pathway for such derivatives.[1]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings: Operate the mass spectrometer in positive ion mode with a mass resolution >10,000 FWHM. Set capillary voltage to ~3.5 kV and source temperature to ~120°C.
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Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 100-500.
-
Analysis: Determine the accurate mass of the most abundant ion and use formula calculator software to confirm its elemental composition.
Elemental Analysis
Causality of Choice: While HRMS provides the molecular formula, elemental analysis offers an orthogonal, bulk-property confirmation. It validates that the macroscopic sample is pure and consistent with the formula determined by HRMS. Any significant deviation would suggest the presence of solvents, inorganic salts, or other impurities.
Expected Data & Interpretation: The experimental percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₃H₁₄N₂O₂.
| Element | Theoretical % |
| Carbon (C) | 67.81% |
| Hydrogen (H) | 6.13% |
| Nitrogen (N) | 12.17% |
| Oxygen (O) | 13.90% (by difference) |
A successful result shows experimental values within ±0.4% of the theoretical percentages, providing strong, corroborating evidence for the molecular formula.
Chapter 2: The Logic of Structure Elucidation - A Multi-Technique Approach
The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides the complete picture. Instead, each provides specific pieces of the puzzle, and their combined interpretation leads to the final, validated structure.
Caption: Logical workflow for structure elucidation.
Chapter 3: Spectroscopic Interrogation
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality of Choice: FTIR is an indispensable first spectroscopic step. It is fast, requires minimal sample, and provides immediate, definitive evidence for the presence or absence of key functional groups. For this molecule, it serves to confirm the three most important moieties: the carboxylic acid, the nitrile, and the aromatic ring.
Expected Data & Interpretation: A successful FTIR spectrum will display several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Causality |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded dimer, confirming the -COOH group.[4][5][6] |
| ~2230 | C≡N stretch | Aromatic Nitrile | This sharp, strong band is highly diagnostic for a nitrile. Its position indicates conjugation with the aromatic ring.[4][5][6] |
| ~1710 | C=O stretch | Carboxylic Acid | The position is characteristic of a hydrogen-bonded carboxylic acid dimer, corroborating the broad O-H signal.[4][5] |
| 3000-3100 (weak) | C-H stretch | Aromatic | Indicates the presence of sp² C-H bonds. |
| 2850-3000 (medium) | C-H stretch | Aliphatic | Indicates the presence of sp³ C-H bonds from the piperidine ring. |
Experimental Protocol: ATR-FTIR
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Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean, empty crystal.
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Measurement: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to solve the structure completely.
3.2.1 ¹H NMR Spectroscopy: Proton Environment Mapping
Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling). This allows for the assembly of molecular fragments.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| > 11.0 | Broad Singlet | 1H | -COOH | Very downfield shift is characteristic of the acidic proton.[6][7] |
| 7.0 - 7.8 | Complex Multiplets | 4H | Aromatic-H | Signals in the aromatic region. The complexity arises from the ortho-disubstituted pattern. |
| ~3.6 - 3.8 | Multiplet | 2H | Piperidine-H (Axial, C2/C6) | Protons alpha to the electron-withdrawing nitrogen are deshielded. |
| ~3.0 - 3.2 | Multiplet | 2H | Piperidine-H (Equatorial, C2/C6) | |
| ~2.4 - 2.6 | Multiplet | 1H | Piperidine-H (C4) | Methine proton adjacent to the carboxyl group. |
| ~2.0 - 2.2 | Multiplet | 2H | Piperidine-H (Axial, C3/C5) | |
| ~1.7 - 1.9 | Multiplet | 2H | Piperidine-H (Equatorial, C3/C5) |
3.2.2 ¹³C NMR Spectroscopy: Carbon Skeleton Identification
Causality of Choice: ¹³C NMR reveals the number of unique carbon environments in the molecule. When used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Interpretation |
| ~175-180 | Quaternary (C) | -COOH | Characteristic shift for a carboxylic acid carbon.[6] |
| ~140-150 | Quaternary (C) | Aromatic C-N | Aromatic carbon bonded to the piperidine nitrogen. |
| ~115-135 | CH & C | Aromatic Carbons | Four CH signals and one C-CN signal expected in this range. |
| ~115-120 | Quaternary (C) | -C≡N | Nitrile carbon signal, often of lower intensity.[6] |
| ~50-55 | CH₂ | Piperidine C2/C6 | Carbons alpha to the nitrogen are deshielded. |
| ~40-45 | CH | Piperidine C4 | Methine carbon bearing the carboxyl group. |
| ~25-30 | CH₂ | Piperidine C3/C5 |
3.2.3 2D NMR (COSY & HSQC): Assembling the Pieces
Causality of Choice: 2D NMR experiments are crucial for establishing definitive correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is essential for tracing the connectivity through the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of every ¹H and ¹³C signal.[8]
Interpretation:
-
A COSY spectrum would show a cross-peak between the proton at C4 and the protons at C3/C5. It would also show a correlation between the C3/C5 protons and the C2/C6 protons, confirming the spin system of the piperidine ring.
-
An HSQC spectrum would link the proton signal at ~2.5 ppm to the carbon signal at ~43 ppm, definitively assigning them to the C4 position. Similarly, all other piperidine H/C pairs would be correlated.
Caption: 2D NMR correlation map for the piperidine ring.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and not exchange with the -COOH proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to produce singlet peaks for all carbons. A longer acquisition time and more scans (~1024 or more) are typically required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Utilize standard, pre-programmed pulse sequences for COSY and HSQC experiments. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and desired resolution.
Chapter 4: The Gold Standard - Single-Crystal X-ray Diffraction
Causality of Choice: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it remains an interpretation of indirect evidence. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous proof of molecular structure.[9][10] It visualizes the precise 3D arrangement of atoms, confirming not only connectivity but also bond lengths, bond angles, and the conformation of the piperidine ring. For regulatory purposes (e.g., filing a New Drug Application), this level of certainty is often required.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed by complex software to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly accurate structure.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of 1-(2-cyanophenyl)piperidine-4-carboxylic acid is a process of logical deduction, where each analytical technique provides a layer of evidence that corroborates the others. HRMS and Elemental Analysis establish the molecular formula. FTIR confirms the presence of the key functional groups predicted by this formula. A full suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, leaving no doubt as to the assembly of the molecular framework. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the absolute structural certainty required for advanced research and development.
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Heterocyclic Compounds: An Introduction . Wiley-VCH. Available at: [Link]
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